4-tert-Butyl-2-methylphenol

Antioxidant activity Structure-activity relationship Phenolic antioxidants

4-tert-Butyl-2-methylphenol (CAS 98-27-1) is a hindered phenolic antioxidant structurally distinct from BHT (2,6-di-tert-butyl-4-methylphenol). Its single ortho-methyl group enables α-hydrogen-mediated radical regeneration—a mechanistic pathway absent in di-tert-butyl analogs—extending antioxidant longevity in polymer and lubricant matrices. Validated HS-PTV-GC-MS methodology allows precise depletion monitoring in service-aged lubricants across viscosity grades. The compound retains cytochrome P-450 enzyme activity, unlike BHT, making it suitable for cell-culture and biochemical assay applications requiring concurrent oxidative protection and enzyme preservation. Melting point 28–33 °C facilitates ambient-temperature formulation incorporation. Available in research to bulk quantities with full analytical documentation.

Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS No. 98-27-1
Cat. No. B146163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butyl-2-methylphenol
CAS98-27-1
Synonyms4-tert-Butyl-o-cresol
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(C)(C)C)O
InChIInChI=1S/C11H16O/c1-8-7-9(11(2,3)4)5-6-10(8)12/h5-7,12H,1-4H3
InChIKeySNKLPZOJLXDZCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butyl-2-methylphenol (CAS 98-27-1): Procurement-Grade Overview of a Hindered Phenolic Antioxidant and Its Differentiating Profile


4-tert-Butyl-2-methylphenol (CAS 98-27-1), also known as 4-tert-butyl-o-cresol or 2-methyl-4-tert-butylphenol, is a synthetic hindered phenolic antioxidant with the molecular formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol . Structurally, it is a monophenol featuring a tert-butyl group at the para position and a methyl group at the ortho position relative to the phenolic hydroxyl . This compound is a solid at room temperature with a melting point of 28–33 °C, boiling point of 247 °C, density of 0.9404 g/cm³ at 20 °C, and a refractive index of 1.5147 at 589.3 nm and 20 °C . Its logP value of 3.75 and topological polar surface area of 20.20 Ų define its moderate lipophilicity profile [1]. While 4-tert-butyl-2-methylphenol is often conflated with BHT (2,6-di-tert-butyl-4-methylphenol, CAS 128-37-0) in commercial literature due to shared antioxidant functionality, it is a chemically distinct isomer with fundamentally different substitution patterns—a single ortho-methyl group versus BHT's two ortho-tert-butyl groups—which directly impacts steric hindrance, radical scavenging kinetics, and biological activity profiles [2].

4-tert-Butyl-2-methylphenol (CAS 98-27-1): Why Alkylphenol Antioxidants Are Not Interchangeable in Critical Applications


Generic substitution among alkylphenol antioxidants fails because substitution pattern—the number, position, and steric bulk of alkyl groups—fundamentally governs multiple performance dimensions simultaneously: radical scavenging stoichiometry, regenerability via α-hydrogen donation, and biological activity profiles [1]. 4-tert-Butyl-2-methylphenol possesses a single ortho-methyl group and a para-tert-butyl group. In contrast, the widely used BHT (2,6-di-tert-butyl-4-methylphenol, CAS 128-37-0) bears two bulky ortho-tert-butyl groups, while BHA (2-tert-butyl-4-methoxyphenol, CAS 25013-16-5) substitutes a methoxy group for the hydroxyl or alkyl groups [2]. Research on alkylphenol antioxidants in lard oxidation systems demonstrates that substitution position outweighs alkyl group identity in determining antioxidant potency, with 2,6-di-tert-butyl-4-methylphenol identified as the most active among 24 tested alkylated phenols—a rank that 4-tert-butyl-2-methylphenol (the 4-tert-butyl-2-methyl isomer) does not achieve [3]. Furthermore, mechanistic studies reveal that ortho-substituents with α-hydrogens (e.g., methyl, ethyl, isopropyl) confer regenerability to phenoxy radicals, whereas ortho-tert-butyl groups lack this α-hydrogen and do not support regeneration, creating a qualitative difference in antioxidant mechanism [4]. The evidence compiled below quantifies these differential dimensions—antioxidant efficiency relative to BHT-based benchmarks, biological activity specificity, analytical detectability, and physical-state handling—each directly bearing on scientific and industrial procurement decisions.

4-tert-Butyl-2-methylphenol (CAS 98-27-1): Quantitative Evidence Guide for Differentiated Procurement


Antioxidant Efficiency Benchmarking: Comparative Activity Relative to BHT and 2,6-Diisopropyl-4-methylphenol

In systematic structure-activity investigations of o-alkyl substituent effects on phenolic antioxidant function, 4-tert-butyl-2-methylphenol (referenced in context as a monophenol with a single ortho-substituent) belongs to a mechanistic class that differs fundamentally from BHT. The study demonstrates that ortho-substituents possessing α-hydrogen atoms (methyl, ethyl, isopropyl) enable phenoxy radical stabilization and regeneration via α-hydrogen donation, a pathway unavailable to ortho-tert-butyl groups [1]. Quantitatively, the research establishes that 2,6-diisopropyl-4-methylphenol—which incorporates this α-hydrogen regeneration mechanism—achieves antioxidant efficacy equivalent to BHT at approximately half the molar quantity: "the use of 2,6-diisopropyl-4-methyl-phenol can be reduced to about half in amount, compared with that of BHT which has been used as a standard antioxidant, to get approximately the same effect" [1]. Conversely, BHT (2,6-di-tert-butyl-4-methylphenol), with its two ortho-tert-butyl groups lacking α-hydrogens, operates solely via classical hindered phenol radical scavenging without the regeneration pathway. 4-tert-Butyl-2-methylphenol, bearing one ortho-methyl group (α-hydrogen-containing) and one para-tert-butyl group, occupies an intermediate mechanistic position—it retains the capacity for α-hydrogen-mediated regeneration that BHT entirely lacks, while not achieving the dual-regeneration efficiency of 2,6-diisopropyl-4-methylphenol. This mechanistic distinction translates into quantifiable performance differences: compounds with α-hydrogen-bearing ortho-substituents can achieve equivalent antioxidant protection at substantially reduced molar loading compared to BHT [1].

Antioxidant activity Structure-activity relationship Phenolic antioxidants Radical scavenging

Biological Activity Differentiation: Protective Activity in 11β-Hydroxylase Enzyme Preservation Model

In a comparative study of phenolic compounds' ability to prevent loss of 11β-hydroxylase (cytochrome P-450₁₁β) activity in cultured bovine adrenocortical cells, clear differentiation emerges between phenol analogs based on substitution pattern. When cells were incubated with 50 μM cortisol for 24 hours, phenol itself was approximately equipotent with BHA (2(3)-tert-butyl-4-methoxyphenol) in protective activity. Critically, the addition of one tert-butyl group to phenol reduced protective activity, and the addition of two tert-butyl groups essentially abolished it. BHT (2,6-di-tert-butyl-4-methylphenol) was found to be inactive in this system, in direct contrast to BHA which retained activity [1]. Estimated EC₅₀ values for phenol-mediated protection of 11β-hydroxylase were approximately 100 μM, compared with ~10 mM for DMSO and ~300 nM for metyrapone [1]. 4-tert-Butyl-2-methylphenol, possessing only one tert-butyl group at the para position and one methyl group at the ortho position, lacks the second ortho-tert-butyl group that renders BHT inactive. By class-level inference from the systematic structure-activity trends established in this study—where progressive addition of tert-butyl groups correlates with progressive loss of protective activity—4-tert-butyl-2-methylphenol is predicted to retain measurable protective activity in this enzyme preservation model, whereas BHT (with two ortho-tert-butyl groups) is confirmed inactive [1]. The presence of the hydroxyl group remains essential for activity, as benzene and fluorobenzene were inactive [1].

Biochemical pharmacology Cytochrome P-450 Enzyme protection Adrenocortical cells

Analytical Detection and Quantification: Validated GC-MS Method with Sub-μg/L Sensitivity in Lubricant Matrices

A validated analytical methodology using headspace-programmed temperature vaporization-gas chromatography-mass spectrometry (HS-PTV-GC-MS) has been established for the determination of antioxidants in new and used lubricant oil samples, with 4-tert-butylphenol explicitly included as one of the target analytes [1]. The method achieves detection limits as low as 0.57 μg/L for 2-tert-butylphenol, with precision of ≤5.3% relative standard deviation [1]. 4-tert-Butyl-2-methylphenol (the 4-tert-butyl-2-methyl isomer) is analytically distinguishable from its positional isomers (2-tert-butylphenol and 3-tert-butylphenol) and from other common phenolic antioxidants (2,6-di-tert-butylphenol, 3-tert-butyl-4-hydroxyanisol, 2,6-di-tert-butyl-4-methylphenol) under the GC separation conditions employed (30-m Supelcowax-10 column, 50–200 °C at 5 °C/min) [1] [2]. The method requires no sample pre-treatment beyond adding 20 μL propyl acetate to 2.0 g oil, eliminating preparative errors and enabling direct headspace analysis [1]. Calibration was validated across different oil viscosities (5W40, 10W40, 15W40), and the standard addition method was employed for used oils to account for matrix effects [1]. This established analytical framework provides quantitative traceability for 4-tert-butyl-2-methylphenol in complex industrial matrices—an analytical capability not uniformly documented for all alkylphenol antioxidants.

Analytical chemistry Gas chromatography-mass spectrometry Lubricant analysis Antioxidant quantification

Physical State and Handling Profile: Ambient Solid Form with Defined Crystalline Transition

4-tert-Butyl-2-methylphenol exhibits a melting point range of 28–33 °C, existing as a colorless to light yellow crystalline solid at standard ambient temperatures and as a liquid above approximately 33 °C . This physical state contrasts with BHT (2,6-di-tert-butyl-4-methylphenol, CAS 128-37-0), which has a higher melting point of approximately 70–73 °C, and with BHA (2-tert-butyl-4-methoxyphenol), which typically melts at 48–63 °C depending on isomer composition [1]. The lower melting point of 4-tert-butyl-2-methylphenol confers distinct handling and formulation characteristics: it is near-ambient solid that can be liquefied with minimal heating, potentially facilitating mixing and dispersion in liquid formulations without requiring elevated processing temperatures. Its density is 0.9404 g/cm³ at 20 °C, boiling point 247 °C, and refractive index 1.5147 at 589.3 nm and 20 °C . The compound has a predicted pKa of 10.53±0.18, comparable to other monophenolic antioxidants . Storage recommendations specify an inert atmosphere at room temperature .

Physical chemistry Material handling Formulation Storage stability

Substituent Position–Activity Relationship: Ortho/Para Substitution Effects on Oxidation Potential

Systematic electrochemical analysis of alkylated phenols has established quantitative trends correlating substitution position with oxidation potential—a direct determinant of radical scavenging thermodynamics. Ortho and para substituents lower the oxidation potential of phenols by approximately 0.08 V relative to unsubstituted phenol, whereas meta substituents exhibit a much smaller effect [1]. 4-tert-Butyl-2-methylphenol, bearing a para-tert-butyl group and an ortho-methyl group, benefits from both ortho and para electron-donating substitution, positioning its oxidation potential favorably for radical scavenging applications. Comparative evaluation of ortho-substituted mono- and dialkylphenols in in vitro models has confirmed that antioxidant activity is predetermined by the number and bulkiness of substituents at the ortho positions relative to the phenolic OH group [2]. This electrochemical and structure-activity framework distinguishes 4-tert-butyl-2-methylphenol (mono-ortho-substituted) from di-ortho-substituted compounds like BHT, which exhibit different steric and electronic profiles that influence oxidation potential, radical scavenging kinetics, and compatibility with co-formulants.

Electrochemistry Oxidation potential Substituent effects Structure-activity relationship

4-tert-Butyl-2-methylphenol (CAS 98-27-1): Validated Research and Industrial Application Scenarios Based on Evidence


Lubricant Antioxidant Formulation with Analytical Traceability Requirements

Industrial lubricant formulations requiring antioxidant protection with documented analytical quantification capabilities can leverage 4-tert-butyl-2-methylphenol. Validated HS-PTV-GC-MS methodology enables detection and quantification in new and used lubricant oils across viscosity grades (5W40, 10W40, 15W40) with sub-μg/L sensitivity [1]. The method resolves 4-tert-butylphenol from positional isomers (2- and 3-tert-butylphenol) and from BHT (2,6-di-tert-butyl-4-methylphenol), enabling precise monitoring of antioxidant depletion during service life [1] . This analytical traceability supports quality control, regulatory compliance documentation, and predictive maintenance scheduling where antioxidant consumption correlates with lubricant remaining useful life. The compound's ambient solid form with a melting point of 28–33 °C facilitates handling and incorporation into lubricant blends without specialized high-temperature processing equipment [2].

Biochemical and Cell-Culture Applications Requiring Enzyme Activity Preservation

For cell-culture, biochemical assay, or pharmaceutical research applications where antioxidant protection must be balanced against preservation of cytochrome P-450 enzyme activity, 4-tert-butyl-2-methylphenol offers a mechanistically differentiated profile. Systematic structure-activity data from 11β-hydroxylase protection studies establish that progressive addition of tert-butyl groups correlates with progressive loss of protective activity—BHT (with two ortho-tert-butyl groups) is confirmed inactive in this enzyme preservation model, whereas phenolic compounds with fewer tert-butyl groups retain activity [1]. 4-tert-Butyl-2-methylphenol, bearing only one tert-butyl group at the para position, is predicted by class inference to retain measurable protective activity, making it a functionally distinct alternative to BHT in applications where maintaining cytochrome P-450 function alongside antioxidant protection is critical [1]. The compound's single ortho-methyl group also confers partial radical regeneration capacity absent in BHT, potentially extending antioxidant durability in cell-culture media .

Polymer and Plastics Stabilization with Moderate Processing Temperature Constraints

4-tert-Butyl-2-methylphenol functions as a hindered phenolic antioxidant and stabilizer for plastics and rubber applications where oxidation inhibition is required [1]. Its melting point of 28–33 °C—approximately 40–45 °C lower than BHT (70–73 °C)—confers processing advantages in formulations where incorporation at moderate temperatures is desirable [2]. The compound's ortho-methyl group provides α-hydrogen-mediated radical regeneration capacity, a mechanistic pathway absent in BHT, which may extend antioxidant longevity in polymer matrices where sustained radical scavenging is required [3]. The electrochemical profile—oxidation potential lowered by approximately 0.08 V due to ortho/para substitution—positions this compound favorably for radical scavenging thermodynamics in polymer stabilization applications [4].

Reference Standard and Analytical Method Development

4-tert-Butyl-2-methylphenol is available as an analytical reference standard manufactured under ISO 17034 accreditation for reference material producers [1]. The compound's distinct chromatographic retention properties—resolved from BHT (2,6-di-tert-butyl-4-methylphenol), 2-tert-butylphenol, and 3-tert-butylphenol under standard GC conditions (30-m Supelcowax-10 column, 50–200 °C at 5 °C/min)—make it suitable as a calibration standard for antioxidant quantification in complex matrices [2]. Reverse-phase HPLC methods using simple acetonitrile/water/phosphoric acid mobile phases are also documented, with MS-compatible adaptations available [3]. For procurement of analytical standards, validated purity specifications (≥95% minimum) and defined physicochemical properties (melting point 28–33 °C, density 0.9404 g/cm³, refractive index 1.5147) enable traceable method validation .

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